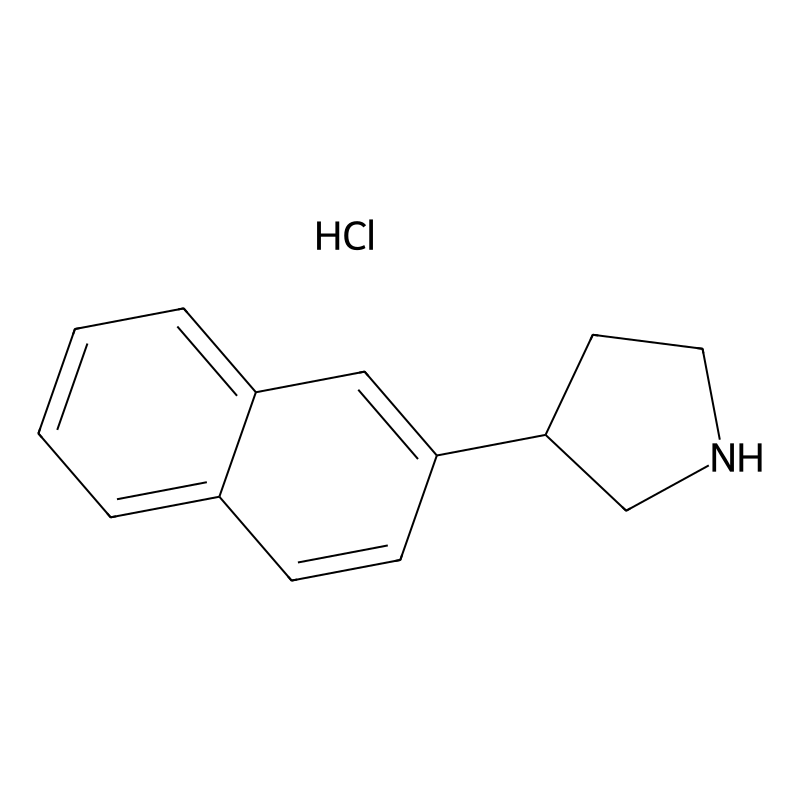

3-Naphthalen-2-ylpyrrolidine;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Naphthalen-2-ylpyrrolidine;hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 233.74 g/mol. This compound is characterized by a pyrrolidine ring substituted with a naphthalene group at the second position. It has attracted considerable attention in scientific research due to its potential applications in various fields, including medicinal chemistry and organic synthesis .

Chemical Intermediate

Due to its structure, 2-(Naphthalen-2-yl)pyrrolidine hydrochloride could potentially be a useful intermediate in the synthesis of other organic compounds. Naphthalene and pyrrolidine rings are both common building blocks in drug discovery []. However, there is no widely available literature describing its use in specific synthetic pathways.

Biological Studies

Limited commercial suppliers of 2-(Naphthalen-2-yl)pyrrolidine hydrochloride categorize it as a research chemical, suggesting potential applications in biological studies []. However, there are no published studies investigating its biological activity or mechanism of action currently available in scientific databases.

- Oxidation: The compound can be oxidized to yield various naphthalene derivatives.

- Reduction: Reduction reactions can convert this compound into different reduced forms, altering its properties and reactivity.

- Electrophilic Substitution: The naphthalene moiety can engage in electrophilic substitution reactions, allowing for the introduction of various substituents into the aromatic system .

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for electrophilic substitution.

Research into the biological activity of 3-naphthalen-2-ylpyrrolidine;hydrochloride indicates potential interactions with various biological targets. The compound may modulate the activity of specific receptors or enzymes, leading to various pharmacological effects. Its unique structure allows it to interact with biomolecules, which is a focal point for ongoing studies aimed at uncovering its therapeutic applications .

The synthesis of 3-naphthalen-2-ylpyrrolidine;hydrochloride typically involves the reaction of naphthalene derivatives with pyrrolidine under controlled conditions. A common synthetic route includes:

- Preparation of Naphthalene Derivative: Naphthalene is functionalized to introduce suitable groups that facilitate subsequent reactions.

- Reaction with Pyrrolidine: The functionalized naphthalene is reacted with pyrrolidine in an organic solvent, often using a catalyst to enhance yield.

- Formation of Hydrochloride Salt: The product is then treated with hydrochloric acid to obtain the hydrochloride salt form, which enhances solubility and stability .

3-Naphthalen-2-ylpyrrolidine;hydrochloride has diverse applications across several domains:

- Medicinal Chemistry: It is studied for potential therapeutic effects, particularly in neurology and psychiatry.

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Material Science: The compound may be utilized in developing advanced materials due to its unique chemical properties .

Interaction studies involving 3-naphthalen-2-ylpyrrolidine;hydrochloride focus on its binding affinity and activity against various biological targets. These studies are crucial for understanding its pharmacodynamics and potential therapeutic uses. Preliminary findings suggest that this compound may interact with neurotransmitter receptors, influencing their activity and potentially leading to novel treatments for neurological disorders .

Several compounds share structural similarities with 3-naphthalen-2-ylpyrrolidine;hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 2-(Naphthalen-1-yl)pyrrolidine | 1197235-46-3 | Different substitution on the naphthalene ring | |

| 3-(Naphthalen-2-yl)pyridine | 11845485 | Contains a pyridine ring instead of pyrrolidine | |

| 2-Naphthyl 3-pyrrolidinyl ether | 12734210 | Ether linkage alters reactivity |

These compounds exhibit unique properties due to their structural variations, influencing their biological activity and applications. The distinct positioning of substituents on the aromatic rings leads to different reactivities and interactions, making each compound valuable within its specific context .

First reported in the early 21st century, 3-(naphthalen-2-yl)pyrrolidine hydrochloride emerged as part of broader efforts to develop chiral amine derivatives for asymmetric catalysis. The compound's CAS registry (1279855-17-2) places its formal characterization within the post-2000 wave of heterocyclic chemistry innovations. Initial synthetic routes employed transition metal-catalyzed cross-coupling strategies, leveraging the reactivity of naphthalene boronic acids with pyrrolidine precursors.

The hydrochloride salt formulation (SMILES: [H]Cl.C1(C2=CC=C3C=CC=CC3=C2)CNCC1) became standard to enhance solubility in polar solvents – a critical factor for its application in solution-phase reactions. By 2015, multiple suppliers including CymitQuimica and BLD Pharmaeutical listed the compound, though production discontinuations after 2019 limited commercial access.

Significance in Contemporary Academic Research

Current research leverages three key structural features:

- Aromatic-Proximal Nitrogen Center: The pyrrolidine nitrogen's spatial relationship to the naphthalene π-system enables unique electronic modulation effects.

- Chiral Topology: With two stereogenic centers in the pyrrolidine ring, the compound serves as a scaffold for studying stereoselective transformations.

- Salt-Stabilized Reactivity: The hydrochloride counterion suppresses amine basicity while maintaining nucleophilic character at the nitrogen.

Recent applications span:

- Template for metal-organic frameworks (MOFs) with tunable porosity

- Precursor in photoresponsive liquid crystal design

- Building block for supramolecular catalysts

Interdisciplinary Research Domains and Applications

Materials Chemistry

The compound's extended conjugation system (naphthalene λₐᵦₛ = 275 nm) enables applications in organic electronics. Researchers have functionalized the pyrrolidine nitrogen with electron-deficient groups to create novel charge-transport materials.

Medicinal Chemistry

While not itself a drug candidate, the structure serves as a model system for studying drug-receptor interactions. The naphthalene moiety mimics aromatic pharmacophores in beta-blockers and antipsychotics.

Analytical Chemistry

Derivatized forms act as chiral shift reagents in NMR spectroscopy, exploiting the rigid naphthalene-pyrrolidine framework to differentiate enantiomeric mixtures.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆ClN | |

| Molecular Weight | 233.74 g/mol | |

| XLogP3 | 3.2 (predicted) | |

| Hydrogen Bond Donors | 1 (HCl) | |

| Hydrogen Bond Acceptors | 1 (tertiary amine) | |

| Rotatable Bonds | 2 |

Naphthalene-Pyrrolidine Compound Family Taxonomy

The naphthalene-pyrrolidine family encompasses compounds where a naphthalene moiety is covalently linked to a pyrrolidine ring through single or ether bonds. Taxonomically, these derivatives are categorized based on:

- Substituent Position:

- Naphthalene Attachment Site: The naphthalen-2-yl group (attached at the second carbon of naphthalene) is distinct from naphthalen-1-yl analogs, which exhibit different electronic and steric profiles [1] [3].

- Pyrrolidine Substitution: The 3-position of pyrrolidine is a common attachment point, as seen in 3-(naphthalen-2-yl)pyrrolidine hydrochloride (CAS 1279855-17-2) [4], whereas 2-substituted variants like 2-(naphthalen-2-yl)pyrrolidine hydrochloride (CAS 100710-36-9) [3] represent a structural isomer.

Bonding Type:

- Direct C–C Bonding: Compounds such as 3-(naphthalen-2-yl)pyrrolidine hydrochloride feature a direct carbon-carbon bond between the naphthalene and pyrrolidine [4].

- Ether Linkages: Derivatives like 2-naphthyl 3-pyrrolidinyl ether hydrochloride (CID 14497366) incorporate an oxygen bridge, altering solubility and reactivity [1].

Functional Group Modifications:

- Quaternary Ammonium Salts: The hydrochloride salt form enhances water solubility via ionic interactions, as evidenced by the molecular formula C₁₄H₁₆ClN [3] [4].

- Methylation: Analogous compounds, such as nafoxidine hydrochloride (CAS 1847-63-8), include additional methyl groups on the pyrrolidine ring, modifying steric bulk [2].

Table 1: Comparative Structural Features of Naphthalene-Pyrrolidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituent Position | Bonding Type |

|---|---|---|---|---|

| 3-(Naphthalen-2-yl)pyrrolidine HCl | 1279855-17-2 | C₁₄H₁₆ClN | Pyrrolidine C3 | Direct C–C |

| 2-(Naphthalen-2-yl)pyrrolidine HCl | 100710-36-9 | C₁₄H₁₆ClN | Pyrrolidine C2 | Direct C–C |

| 2-Naphthyl 3-pyrrolidinyl ether HCl | 127342-10-3 | C₁₄H₁₆ClNO | Pyrrolidine C3 | Ether (O–C) |

Stereochemical Configurations and Conformational Dynamics

The stereochemistry of 3-naphthalen-2-ylpyrrolidine hydrochloride is governed by two key factors:

- Chiral Centers:

- The pyrrolidine ring introduces a five-membered saturated structure with inherent puckering. The 3-position substituent creates a stereocenter, yielding enantiomers that may exhibit distinct biological activities [6].

- In derivatives synthesized via palladium-catalyzed carboamination, stereoselectivity is achieved using chiral ligands like (±)-BINAP, producing diastereomeric ratios exceeding 20:1 [6].

- Conformational Isomerism:

- Pyrrolidine Ring Puckering: The ring adopts envelope or chair conformations, influenced by the bulky naphthalen-2-yl group. Computational studies suggest that the substituent favors equatorial positioning to minimize steric strain [6].

- Naphthalene Orientation: The dihedral angle between the naphthalene plane and pyrrolidine ring impacts π-π stacking potential and intermolecular interactions.

Synthesis and Stereocontrol:

Modern synthetic routes, such as those described in palladium-catalyzed carboamination reactions, enable precise control over stereochemistry. For example, the use of tert-butyl 2-[1-(naphthalen-2-yl)ethyl]pyrrolidine-1-carboxylate as a precursor allows for the retention of configuration during hydrochloride salt formation [6].